molecular formula C13H27N B13362258 2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine

2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine

Cat. No.: B13362258
M. Wt: 197.36 g/mol
InChI Key: MGGDNGSYBXAKKH-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine typically involves multi-step organic reactions. One common method is the alkylation of heptan-2-amine with 2-methylbut-3-en-2-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features.

    3-Buten-2-ol, 2-methyl-: Another compound with a similar backbone but different functional groups.

    2-Methyl-3-buten-1-ol: A related compound with a different substitution pattern.

Uniqueness

2-Methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-methyl-N-(2-methylbut-3-en-2-yl)heptan-2-amine

InChI

InChI=1S/C13H27N/c1-7-9-10-11-13(5,6)14-12(3,4)8-2/h8,14H,2,7,9-11H2,1,3-6H3

InChI Key

MGGDNGSYBXAKKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)NC(C)(C)C=C

Origin of Product

United States

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